

Application Notes and Protocols for Two-Photon Microscopy of Bodipy FL-C16

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bodipy FL-C16*

Cat. No.: *B15553641*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Bodipy FL-C16**, a fluorescently labeled long-chain fatty acid analog, for cellular and tissue imaging using two-photon excitation microscopy (TPM). This document outlines the spectral properties of the dye, recommended microscopy settings, and detailed protocols for in vitro and in vivo applications.

Introduction to Bodipy FL-C16

Bodipy FL-C16 is a valuable tool for investigating fatty acid uptake and lipid metabolism in biological systems. It consists of the Bodipy FL fluorophore attached to a 16-carbon fatty acid chain (palmitic acid). This structure allows it to be transported into cells via fatty acid transport proteins, mimicking the behavior of natural long-chain fatty acids. Its bright fluorescence and high photostability make it well-suited for advanced imaging techniques like two-photon microscopy, which offers advantages such as deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.

Spectral Properties and Two-Photon Excitation

Bodipy FL-C16 exhibits a primary one-photon excitation peak at approximately 505 nm and an emission peak around 515 nm. For two-photon excitation, the optimal wavelength is generally found in the near-infrared (NIR) range. While the exact peak can vary depending on the local environment, a two-photon excitation maximum for the Bodipy FL core has been reported to be around 920 nm.

Recommended Two-Photon Microscopy Settings

The optimal settings for two-photon imaging of **Bodipy FL-C16** will depend on the specific microscope, objective, and sample being used. The following table provides a summary of recommended starting parameters that should be empirically optimized for each experiment.

Parameter	Recommended Range/Value	Notes
Two-Photon Excitation Wavelength	920 nm	Start with 920 nm and adjust for optimal signal-to-noise ratio. A tuning range of 880-960 nm may be explored.
Laser Power	< 50 mW at the sample	Use the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.[1][2]
Emission Filter	500-550 nm bandpass	A standard green emission filter is suitable for collecting the Bodipy FL-C16 signal.
Objective	High numerical aperture (NA) water or oil immersion objective (e.g., 20x, 40x, 60x)	The choice of objective will depend on the desired field of view and resolution.
Pixel Dwell Time	1-4 μ s	Shorter dwell times can reduce phototoxicity but may require averaging to improve the signal-to-noise ratio.
Detector	High-sensitivity non-descanned detectors (NDDs) or GaAsP detectors	These detectors are ideal for the low light conditions often encountered in two-photon microscopy.
Image Size	512x512 or 1024x1024 pixels	This provides a good balance between resolution and acquisition speed.
Z-stack Step Size	1-2 μ m	Adjust based on the objective's depth of field and the desired axial resolution.

Experimental Protocols

In Vitro Staining of Cultured Cells

This protocol describes the staining of cultured cells with **Bodipy FL-C16** for the visualization of fatty acid uptake and lipid droplets.

Materials:

- **Bodipy FL-C16** (stock solution in DMSO, e.g., 1 mM)
- Complete cell culture medium
- Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
- Bovine serum albumin (BSA), fatty acid-free
- Coverslips or imaging dishes suitable for microscopy
- Cultured cells of interest

Protocol:

- Cell Seeding: Seed cells on coverslips or imaging dishes and culture until they reach the desired confluency.
- Preparation of Staining Solution:
 - Prepare a working solution of **Bodipy FL-C16** by diluting the stock solution in a serum-free medium or HBSS containing fatty acid-free BSA. A final concentration of 1-5 μM is a good starting point. The BSA helps to solubilize the fatty acid analog and facilitate its uptake.
- Cell Staining:
 - Wash the cells once with warm PBS or HBSS.
 - Incubate the cells with the **Bodipy FL-C16** staining solution for 15-30 minutes at 37°C.^[3]
The optimal incubation time may vary depending on the cell type and experimental goals.
- Washing:

- Remove the staining solution and wash the cells two to three times with warm PBS or HBSS to remove excess probe.
- Imaging:
 - Immediately image the cells using a two-photon microscope with the recommended settings. For live-cell imaging, maintain the cells at 37°C and 5% CO₂ using a stage-top incubator.

In Vivo Imaging in a Mouse Model

This protocol provides a general guideline for in vivo imaging of **Bodipy FL-C16** in a mouse model, for example, using a dorsal skinfold window chamber or an abdominal imaging window.

Materials:

- **Bodipy FL-C16** (sterile solution)
- Anesthetized mouse with an imaging window
- Two-photon microscope with an animal-compatible stage
- Physiological saline

Protocol:

- Animal Preparation:
 - Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
 - Position the mouse on the microscope stage and ensure the imaging window is accessible to the objective.
- Probe Administration:
 - Administer **Bodipy FL-C16** via tail vein injection. A typical dose is 100 µL of a 200 µM solution.^{[4][5]} The optimal dose may need to be determined empirically.

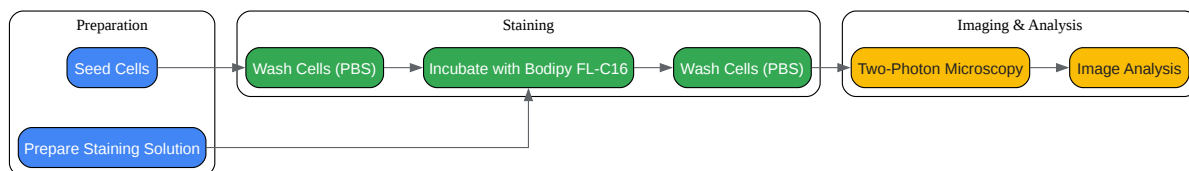
- Image Acquisition:
 - Begin acquiring images immediately after injection to capture the kinetics of fatty acid uptake.
 - Acquire time-lapse images or Z-stacks at desired intervals. The fluorescence signal is often observed to plateau around 30-60 minutes post-injection.[\[3\]](#)[\[5\]](#)[\[6\]](#)
- Post-Imaging:
 - After imaging, recover the animal from anesthesia according to approved protocols.

Data Analysis and Interpretation

The acquired images can be analyzed to quantify various aspects of lipid metabolism, including:

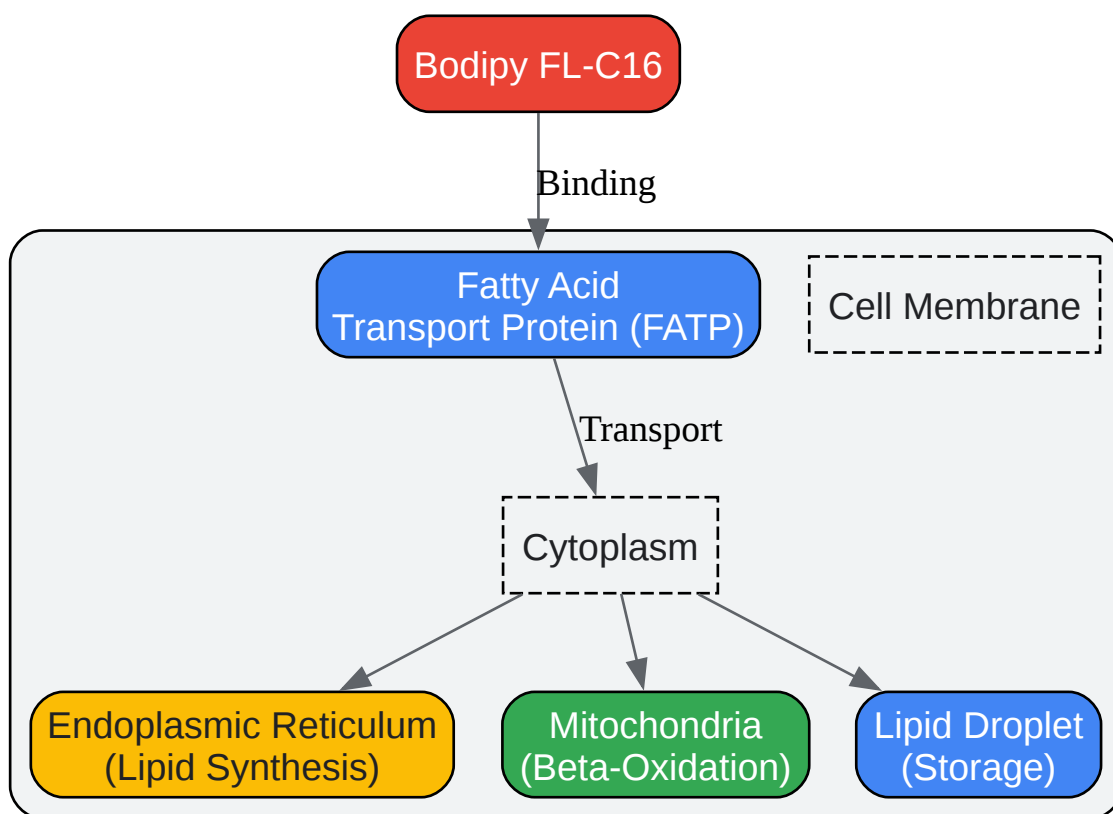
- Fatty Acid Uptake Rate: By measuring the increase in fluorescence intensity over time in specific cells or regions of interest.
- Lipid Droplet Dynamics: Tracking the formation, movement, and fusion of lipid droplets within cells.
- Subcellular Localization: Co-staining with other organelle-specific dyes can reveal the trafficking of fatty acids to mitochondria, endoplasmic reticulum, or other organelles.[\[7\]](#)[\[8\]](#)[\[9\]](#)
[\[10\]](#)

Diagrams



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Caption: In Vitro Experimental Workflow.



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Caption: Cellular Uptake and Metabolism of **Bodipy FL-C16**.

Troubleshooting and Considerations

- **Phototoxicity:** Bodipy dyes can generate reactive oxygen species upon illumination, leading to phototoxicity.^{[11][12][13][14]} It is crucial to use the lowest possible laser power and limit exposure time, especially for live-cell imaging.
- **Signal-to-Noise Ratio:** If the signal is weak, consider increasing the detector gain, using frame averaging, or slightly increasing the laser power while monitoring for signs of phototoxicity.
- **Background Fluorescence:** Ensure thorough washing after staining to minimize background from unbound probe.
- **Probe Concentration:** High concentrations of **Bodipy FL-C16** can lead to self-quenching of the fluorescence. Optimize the concentration for each cell type and application.
- **Cellular Health:** Ensure cells are healthy and not stressed, as this can alter lipid metabolism and probe uptake.

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